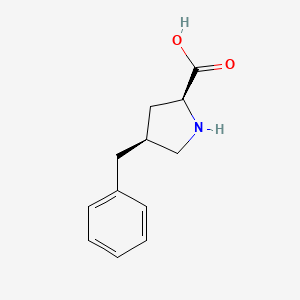

(2S,4S)-4-benzylpyrrolidine-2-carboxylic Acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S,4S)-4-benzylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-12(15)11-7-10(8-13-11)6-9-4-2-1-3-5-9/h1-5,10-11,13H,6-8H2,(H,14,15)/t10-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQVMMZMKXGQVGQ-QWRGUYRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN[C@@H]1C(=O)O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70435643 | |

| Record name | (2S,4S)-4-benzylpyrrolidine-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70435643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82087-73-8 | |

| Record name | (4S)-4-(Phenylmethyl)-L-proline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82087-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S,4S)-4-benzylpyrrolidine-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70435643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 82087-73-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: (2S,4S)-4-Benzylpyrrolidine-2-carboxylic Acid

The following technical guide is structured to provide actionable, high-level insights for researchers and drug discovery professionals.

CAS: 82087-73-8 | Synonyms: (4S)-4-Benzyl-L-proline; cis-4-benzyl-L-proline[1]

Executive Summary

(2S,4S)-4-benzylpyrrolidine-2-carboxylic acid is a non-proteinogenic amino acid and a critical chiral building block in medicinal chemistry. Distinguished by its cis-configuration between the C2-carboxylate and the C4-benzyl group, this scaffold is primarily utilized to introduce conformational constraints in peptide backbones and to probe hydrophobic pockets in target proteins.[1]

Its primary utility lies in Structure-Activity Relationship (SAR) studies for:

-

ASCT2 (SLC1A5) Inhibitors: Targeting glutamine transport in oncology.[2][3]

-

ACE Inhibitors: Serving as a structural analogue to the Zofenopril intermediate.

-

Peptidomimetics: Inducing specific

-turn geometries in bioactive peptides.

Chemical Profile & Stereochemistry

The biological activity of 4-substituted prolines is strictly governed by their stereochemistry. For CAS 82087-73-8, the (2S,4S) configuration places the benzyl side chain and the carboxylic acid on the same face of the pyrrolidine ring (syn or cis).

| Property | Specification |

| Molecular Formula | |

| Molecular Weight | 205.26 g/mol |

| Stereochemistry | (2S, 4S) / cis-L-configuration |

| pKa (Predicted) | |

| LogP (Predicted) | ~1.8 (Increased lipophilicity vs. Proline) |

| Solubility | Soluble in water, methanol; sparingly soluble in non-polar solvents.[1] |

Stereochemical Criticality:

-

cis-(2S,4S) (Target): Often promotes "kinked" peptide conformations; mimics the folded state of proteins.

-

trans-(2S,4R): The thermodynamically more stable isomer (often obtained via direct alkylation of pyroglutamates); extends the peptide backbone linearly.

High-Fidelity Synthesis Protocol

Workflow Visualization

Figure 1: The hydrogenation step is the stereodefining event, where the catalyst approaches from the less hindered face, establishing the cis-relationship.

Step-by-Step Methodology

Step 1: Oxidation to 4-Oxo-Proline

-

Reagents: N-Boc-trans-4-hydroxy-L-proline methyl ester, Trichloroisocyanuric acid (TCICA), TEMPO.[1]

-

Protocol: Dissolve substrate in DCM/Water. Add catalytic TEMPO followed by stoichiometric TCICA at 0°C.

-

Mechanism: TEMPO mediates the oxidation of the secondary alcohol to the ketone.

-

Checkpoint: Monitor disappearance of the -OH stretch (~3400 cm⁻¹) by IR.

Step 2: Wittig Olefination

-

Reagents: Benzyltriphenylphosphonium bromide, NaH (or KHMDS), DMSO/THF.

-

Protocol: Generate the ylide by treating the phosphonium salt with NaH in dry DMSO at room temperature (bright orange color). Add the 4-oxo-proline solution dropwise.[1] Heat to 50-60°C if necessary.

-

Outcome: Formation of the exocyclic double bond (mixture of E/Z isomers is acceptable as both reduce to the same product).

Step 3: Stereoselective Hydrogenation (The Critical Step)

-

Reagents:

(1 atm or 50 psi), 10% Pd/C, Methanol. -

Protocol: Stir the benzylidene intermediate under hydrogen atmosphere.

-

Causality: The bulky N-Boc and C2-methyl ester groups shield the "top" face of the ring. Hydrogen adsorption on the catalyst surface occurs from the less hindered face, delivering the hydrogen atoms cis to the ester group.

-

Result: This yields the (2S,4S) configuration (cis-4-benzyl) as the major diastereomer.

-

Note: If the trans isomer is required, thermodynamic equilibration or specific radical reductions would be needed.

Step 4: Global Deprotection

-

Reagents: 4M HCl in Dioxane or TFA/DCM.

-

Protocol: Cleave the Boc group and hydrolyze the ester (if free acid is desired) using LiOH in THF/Water.

Applications in Drug Discovery[4][5]

A. Oncology: ASCT2 (SLC1A5) Inhibition

The glutamine transporter ASCT2 is upregulated in triple-negative breast cancer and melanoma to fuel metabolic demands.[3] (2S,4S)-4-benzylproline serves as a scaffold to block this transporter.

-

Mechanism: The benzyl group occupies the hydrophobic pocket of the transporter, locking it in an inactive conformation or competitively inhibiting glutamine binding.

-

Data: Studies indicate that increasing the hydrophobicity at C4 (e.g., biphenyl vs. benzyl) correlates with increased inhibitory potency (

in low

Figure 2: Blockade of glutamine uptake starves cancer cells, triggering apoptotic pathways.[1]

B. Peptidomimetics & Zofenopril Analogs

-

ACE Inhibition: While Zofenopril utilizes a 4-phenylthio group, the 4-benzyl analog is used in SAR studies to determine the importance of the sulfur atom versus pure hydrophobic bulk.

-

Conformational Lock: In peptide design, the (2S,4S) isomer forces the backbone into a specific turn, often stabilizing type VI

-turns, which is critical for designing GPCR ligands.

Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified:

| Method | Expected Signature for (2S,4S) Isomer |

| 1H NMR | NOE Correlation: Strong Nuclear Overhauser Effect (NOE) between H2 ( |

| 13C NMR | Distinct shift of C4 compared to the trans isomer (often |

| HPLC | Chiral stationary phase (e.g., Chiralpak AD-H) required to separate enantiomers if starting materials were not enantiopure. |

References

-

Stereoselective Synthesis Protocol: Sathyamoorthi, S. et al. "Stereoselective Preparation of (4S)-1-Methyl-4-Propyl-L-Proline Commencing from (cis)-4-Hydroxy-L-Proline."[1][4][5] ChemRxiv, 2025.[6] Link (Demonstrates the Wittig/Hydrogenation route for 4-alkyl prolines).

-

ASCT2 Inhibition: Grewer, C. et al. "Structure activity relationships of benzylproline-derived inhibitors of the glutamine transporter ASCT2."[2][7] Bioorganic & Medicinal Chemistry Letters, 2017.[8] Link

-

General Synthesis of 4-Substituted Prolines: "A convenient synthetic route to (2S,4S)-methylproline and its exploration for protein engineering." Organic & Biomolecular Chemistry, 2013. Link

-

Zofenopril & ACE Inhibitors: "Synthesis method of (2S,4S)-4-thiophenyl-L-proline hydrochloride." Google Patents CN104844495A. Link (Describes the analogous phenylthio synthesis).

-

Commercial Availability & Properties: Sigma-Aldrich Product Sheet for (2S,4S)-4-Benzyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid.[1] Link

Sources

- 1. CN104844495A - Synthesis method of (2S,4S)-4-thiophenyl-L-proline hydrochloride - Google Patents [patents.google.com]

- 2. Structure activity relationships of benzylproline-derived inhibitors of the glutamine transporter ASCT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. mdpi.com [mdpi.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Structure activity relationships of benzylproline-derived inhibitors of the glutamine transporter ASCT2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery and Synthesis of Hydroxy-l-Proline Blockers of the Neutral Amino Acid Transporters SLC1A4 (ASCT1) and SLC1A5 (ASCT2) | MDPI [mdpi.com]

An In-Depth Technical Guide to the Chemical Properties of cis-4-benzyl-L-proline

Abstract: This technical guide provides a comprehensive overview of cis-4-benzyl-L-proline, a significant chiral building block and proline analog. We delve into its core physicochemical properties, stereochemical nuances, and conformational dynamics, which are pivotal to its function. This document outlines common synthetic routes and detailed spectroscopic characterization methods. Furthermore, it explores the compound's critical applications in peptide synthesis, organocatalysis, and drug discovery, offering insights for researchers, scientists, and drug development professionals. The guide concludes with established experimental protocols and essential safety information to ensure proper handling and application in a laboratory setting.

Introduction: The Significance of Substituted Proline Analogs

Proline holds a unique position among the proteinogenic amino acids due to its secondary amine integrated into a rigid five-membered pyrrolidine ring.[1] This structure imposes significant conformational constraints on the peptide backbone, making proline a classical "breaker" of secondary structures like α-helices and β-sheets.[1] A key feature is the ability of the peptide bond preceding a proline residue (the Xaa-Pro bond) to exist in both cis and trans conformations. The energy difference between these isomers is relatively small, leading to a significant population of the cis conformer in solution.[1] The slow interconversion between these states is often a rate-limiting step in the complex process of protein folding.[1][2]

The strategic modification of the proline ring, particularly at the C4 position, allows for the fine-tuning of these conformational properties. Introducing substituents like the benzyl group in cis-4-benzyl-L-proline creates analogs with tailored steric and electronic characteristics. These modifications are instrumental in designing peptides with enhanced stability, specific secondary structures, and novel biological activities. This guide focuses on the cis diastereomer, where the benzyl group at the C4 position and the carboxylic acid at the C2 position are on the same face of the pyrrolidine ring, a stereochemical arrangement that profoundly influences its applications.

Core Physicochemical Properties

A thorough understanding of the fundamental properties of cis-4-benzyl-L-proline is essential for its effective application.

Structural and Identification Data

| Property | Value | Reference |

| Chemical Name | (2S,4S)-4-Benzylpyrrolidine-2-carboxylic acid | [3] |

| Common Synonyms | cis-4-benzyl-L-proline, Cis-4-(phenylmethyl)-L-proline | [3] |

| CAS Number | 82087-73-8 | [3] |

| Molecular Formula | C₁₂H₁₅NO₂ | [3] |

| Molecular Weight | 205.25 g/mol | [3][4] |

graph "cis_4_benzyl_L_proline_structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes N [label="N", pos="0,0.8!"]; C1 [label="C", pos="-1.2,0.4!"]; C2 [label="C", pos="-1.2,-0.8!"]; C3 [label="C", pos="0,-1.2!"]; C4 [label="C", pos="0.8,0!"]; C5 [label="C", pos="1.9,0.4!"]; // Benzyl CH2 C6 [label="C", pos="3.1,0!"]; // Benzyl ring C1 C7 [label="C", pos="4.1,0.6!"]; C8 [label="C", pos="5.1,0.2!"]; C9 [label="C", pos="5.1,-1!"]; C10 [label="C", pos="4.1,-1.6!"]; C11 [label="C", pos="3.1,-1.2!"]; C12 [label="C", pos="-2.2,1.2!"]; // Carboxyl C O1 [label="O", pos="-2.2,2.2!"]; O2 [label="OH", pos="-3.2,0.8!"]; H1 [label="H", pos="-1.5, -1.2!"]; H2 [label="H", pos="0.3, -1.6!"]; H3 [label="H", pos="-0.3, -1.6!"]; H4 [label="H", pos="0.5, 0.4!"]; H_N [label="H", pos="-0.3, 1.2!"];

// Bonds N -- C1 [label=""]; C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- N [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C7 [label=""]; C7 -- C8 [label=""]; C8 -- C9 [label=""]; C9 -- C10 [label=""]; C10 -- C11 [label=""]; C11 -- C6 [label=""]; C1 -- C12 [label=""]; C12 -- O1 [label=""]; C12 -- O2 [label=""];

// Labels label_COOH [label="COOH", pos="-2.5,1.5!", fontsize=14, fontcolor="#34A853"]; label_benzyl [label="Benzyl Group", pos="4.5, -0.5!", fontsize=14, fontcolor="#4285F4"]; label_cis [label="(cis configuration)", pos="0,-2.5!", fontsize=12, fontcolor="#5F6368"]; }

Caption: 2D Structure of cis-4-benzyl-L-proline.

Physical Properties

| Property | Description | Reference |

| Appearance | Off-white solid powder. | [5][6] |

| Solubility | The related L-proline benzyl ester hydrochloride is soluble in organic solvents like methanol and ethanol, and slightly soluble in water. The parent amino acid is expected to have moderate water solubility. | [7] |

| Stability | Chemically stable under standard ambient (room temperature) conditions. | |

| Hygroscopicity | The compound is hygroscopic and should be stored in a dry, sealed environment. | [5] |

Stereochemistry and Conformational Dynamics

The absolute stereochemistry of cis-4-benzyl-L-proline is (2S, 4S). The "cis" designation signifies that the benzyl group at the C4 position and the carboxyl group at the C2 position are on the same side of the pyrrolidine ring's mean plane. This specific orientation has profound stereochemical consequences:

-

Ring Pucker: The bulky benzyl substituent influences the favored conformation (pucker) of the five-membered ring, which can be either "endo" or "exo." This, in turn, affects the spatial orientation of the carboxyl and benzyl groups, impacting how the molecule interacts with enzymes or chiral reagents.

-

Cis/Trans Isomerization: While the intrinsic cis/trans isomerization of the Xaa-Pro bond is a hallmark of all proline residues, the presence of a C4 substituent can modulate this equilibrium. Favorable non-covalent interactions, such as those between an aromatic ring and the proline residue, have been shown to stabilize the cis conformer of the peptide bond.[8] The benzyl group in this molecule can engage in such interactions, potentially increasing the population of the cis peptide bond conformer when incorporated into a peptide chain.

Synthesis and Characterization

The synthesis of enantiomerically pure cis-4-benzyl-L-proline is a non-trivial task that leverages the existing chiral pool.

Common Synthetic Pathways

Two primary strategies have emerged for the stereoselective synthesis of 4-substituted proline analogs.

-

From cis-4-hydroxy-L-proline: A prevalent and cost-effective approach begins with the commercially available chiron, (2S, 4S)-4-hydroxy-L-proline.[9][10] The hydroxyl group serves as a versatile handle for chemical modification. A typical sequence involves protection of the amine and carboxyl groups, oxidation of the alcohol to a ketone, and subsequent carbon-carbon bond formation to introduce the benzyl group, for instance, via a Wittig reaction.[9] The stereochemistry at C2 and C4 is retained from the starting material.

Caption: Conceptual workflow for synthesis from cis-4-hydroxy-L-proline.

-

From L-phenylalanine: An alternative strategy involves constructing the pyrrolidine ring itself. This approach can start with L-phenylalanine, where the inherent stereocenter is used to control the stereochemistry of the final product. The synthesis typically involves homologation of the amino acid followed by an intramolecular cyclization reaction to form the 5-membered ring.[11]

Spectroscopic Characterization

Unambiguous characterization relies on standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton spectrum provides a wealth of structural information. Key signals include the distinct multiplets for the diastereotopic protons of the pyrrolidine ring, a characteristic signal for the α-proton adjacent to the carboxyl group, and the aromatic signals of the benzyl group. The coupling constants between the ring protons are diagnostic for confirming the cis relative stereochemistry.

-

¹³C NMR: The carbon spectrum will show distinct signals for the carboxyl carbon, the carbons of the pyrrolidine ring, and the aromatic and methylene carbons of the benzyl group. The chemical shift difference between Cβ and Cγ of the proline ring is often used to distinguish between cis and trans isomers of a preceding peptide bond.[12]

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is commonly used to confirm the molecular weight. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition with high precision.[13] Fragmentation patterns in MS/MS experiments can help elucidate the structure, often showing characteristic losses of water, carbon monoxide, and fragments related to the benzyl group.

Applications in Chemical and Pharmaceutical Sciences

The unique structural features of cis-4-benzyl-L-proline make it a valuable tool in several areas of research and development.

As a Chiral Building Block in Peptide Synthesis

The primary application of this compound is as a building block in the synthesis of novel peptides and peptidomimetics.[14][15] Its incorporation can:

-

Induce Specific Conformations: The sterically demanding benzyl group and the inherent rigidity of the proline ring can force a peptide chain to adopt a specific turn or bend, which is crucial for mimicking the bioactive conformation of a natural peptide.

-

Enhance Proteolytic Stability: The non-natural structure can sterically hinder the approach of proteases, increasing the in-vivo half-life of peptide-based drugs.

-

Modulate Bioactivity: By altering the three-dimensional shape of a peptide, its binding affinity and selectivity for a biological target (e.g., a receptor or enzyme) can be significantly modified. It has been used to create analogs of bioactive peptides like endomorphins.[13]

Role in Organocatalysis

L-proline is a cornerstone organocatalyst, operating through enamine and iminium ion intermediates to catalyze a wide array of asymmetric reactions.[16][17][18] Derivatives like cis-4-benzyl-L-proline are synthesized to refine the catalyst's performance. The 4-benzyl substituent acts as a bulky steric director, influencing the facial selectivity of the catalyst. By blocking one face of the enamine intermediate, it can enhance the enantioselectivity of reactions such as aldol additions, Mannich reactions, and Michael additions.

Caption: General enamine cycle for a proline-catalyzed aldol reaction.

Utility in Drug Discovery and Development

This compound serves as a valuable scaffold and intermediate in the synthesis of complex pharmaceutical agents.[14] The defined stereochemistry is critical, as the biological activity of chiral drugs often resides in a single enantiomer. Its use allows for the construction of enantiomerically pure compounds, which is a fundamental requirement in modern drug development to maximize efficacy and minimize potential side effects.[14]

Experimental Protocols

Adherence to established protocols is crucial for safety and experimental success.

Protocol: General Handling and Storage

-

Precaution: Due to its hygroscopic nature, handle the compound in a controlled environment, such as a glove box or under a stream of inert gas (e.g., argon or nitrogen), especially for moisture-sensitive reactions.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[5][19]

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][20] For long-term storage, refrigeration is recommended.

Protocol: N-Boc Protection (A Representative Procedure)

The protection of the secondary amine is a common first step before further modification. This protocol is a general representation for N-Boc protection of an amino acid.

-

Dissolution: Suspend cis-4-benzyl-L-proline (1.0 eq) in a suitable solvent mixture, such as 1,4-dioxane and water (e.g., 2:1 ratio).

-

Basification: Cool the suspension in an ice bath (0 °C) and add a base, such as sodium hydroxide (e.g., 1.1 eq of 1N NaOH solution), dropwise to facilitate dissolution and deprotonate the amine.

-

Reagent Addition: While stirring at 0 °C, add di-tert-butyl dicarbonate (Boc₂O, ~1.1 eq) either neat or dissolved in a small amount of the reaction solvent.

-

Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., ethyl acetate or diethyl ether) to remove unreacted Boc₂O.

-

Acidification & Extraction: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with a cold, dilute acid (e.g., 1M HCl or KHSO₄). The N-Boc protected product, being less water-soluble, may precipitate or can be extracted with an organic solvent like ethyl acetate (3x).

-

Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc-cis-4-benzyl-L-proline, which can be purified further by column chromatography or recrystallization if necessary.

Safety and Handling

User safety is paramount when handling any chemical reagent.

-

Hazard Identification: cis-4-benzyl-L-proline and its derivatives are classified as irritants. They can cause serious eye irritation and skin irritation.[5][6][19] Avoid breathing dust.[19]

-

First Aid Measures:

-

Eye Contact: Immediately rinse cautiously with fresh running water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][19]

-

Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[6][19]

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration. Get medical attention if you feel unwell.[6][19]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical advice.[19][20]

-

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

cis-4-benzyl-L-proline is a highly valuable, structurally sophisticated building block. Its fixed cis stereochemistry and the presence of a bulky aromatic substituent provide researchers with a powerful tool to control molecular conformation. Its established roles in peptide design, organocatalysis, and as a chiral intermediate for drug synthesis underscore its importance.

Future research will likely focus on incorporating this analog into more complex peptide structures to probe biological mechanisms and develop new therapeutics with enhanced stability and target specificity. In the realm of organocatalysis, further exploration of its utility in novel asymmetric transformations is anticipated, potentially leading to more efficient and selective synthetic methodologies for producing high-value chiral compounds.

References

-

Anaspec. MSDS - Safety Data Sheet for L-Proline benzyl ester hydrochloride salt. [Link]

-

MDPI. (2025, May 5). Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis)-4-hydroxy-L-proline. Molecules. [Link]

-

ACS Publications. (2025, August 6). Cis-Trans Proline Isomerization Effects on Collagen Triple-Helix Stability Are Limited. Journal of the American Chemical Society. [Link]

-

ResearchGate. (1990, March 1). Simple Synthesis of cis-4-Hydroxy-L-Proline and Derivatives Suitable for Use as Intermediates in Peptide Synthesis. [Link]

-

PMC. The cis-4-Amino-l-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues. [Link]

-

PubChem - NIH. N-Benzyl-L-proline. [Link]

-

RSC Publishing. (2015, February 5). Synthesis of enantiomerically pure δ-benzylproline derivatives. [Link]

-

ChemRxiv. Stereoselective Preparation of (4S)-1-Methyl-4-Propyl-L-Proline Commencing from (cis)-4-hydroxy-L-proline. [Link]

-

ChemRxiv. Probing the Stability of Proline Cis/Trans Isomers in the Gas Phase with Ultraviolet Photodissociation. [Link]

-

PubMed. Local control of peptide conformation: stabilization of cis proline peptide bonds by aromatic proline interactions. [Link]

-

Valence Labs. (2025, July 16). L-Proline Benzyl Ester Hydrochloride. [Link]

-

ChemRxiv. Proline/Sidechain C–H/O Interactions Stabilize cis-Proline. [Link]

-

Organic Chemistry Portal. (2007, March 25). Proline Derivatives in Organic Synthesis. [Link]

-

Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, p 411. Synthesis of Peptides Containing Proline Analogues. [Link]

-

MDPI. (2025, April 4). Beyond L-Proline: Investigation into the Catalytic Properties of Other Natural Amino Acids in an Organocatalytic Warfarin Synthesis. Molecules. [Link]

-

IARJSET. (2023, October 15). A review: L- Proline as an organocatalyst. [Link]

-

ResearchGate. (2025, September 22). L-Proline: A Versatile Organo-Catalyst in Organic Chemistry. [Link]

-

ResearchGate. C NMR chemical shifts of proline containing dipeptide derivatives. [Link]

-

BMRB. L-Proline. [Link]

-

RSC Publishing. Impact of β-perfluoroalkyl substitution of proline on the proteolytic stability of its peptide derivatives. [Link]

-

World Scientific Publishing. Peptide and Protein Engineering for Biotechnological and Therapeutic Applications: Cis-Amide Stabilizing Proline Analogs. [Link]

-

Beilstein Journals. (2014, August 28). A new charge-tagged proline-based organocatalyst for mechanistic studies using electrospray mass spectrometry. [Link]

-

PMC. Separation of cis and trans Isomers of Polyproline by FAIMS Mass Spectrometry. [Link]

-

ACS Publications. Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. [Link]

Sources

- 1. Proline Derivatives and Analogs [sigmaaldrich.com]

- 2. par.nsf.gov [par.nsf.gov]

- 3. CAS 82087-73-8 | (4S)-4-Benzyl-L-proline - Synblock [synblock.com]

- 4. N-Benzyl-L-proline | C12H15NO2 | CID 728719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. fishersci.com [fishersci.com]

- 7. valencelabs.co [valencelabs.co]

- 8. Local control of peptide conformation: stabilization of cis proline peptide bonds by aromatic proline interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Synthesis of enantiomerically pure δ-benzylproline derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C4NJ01894J [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. The cis-4-Amino-l-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemimpex.com [chemimpex.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. iarjset.com [iarjset.com]

- 18. researchgate.net [researchgate.net]

- 19. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 20. peptide.com [peptide.com]

Introduction: The Unique Role of Proline and the Dawn of Peptidomimetics

An In-Depth Technical Guide to Unnatural Proline Analogs for Peptidomimetics

Among the canonical amino acids, proline occupies a unique and critical position in the architecture of peptides and proteins. Its cyclic side chain, which incorporates the backbone amide nitrogen, imposes significant conformational restrictions on the polypeptide chain.[1] This inherent rigidity makes proline a natural "structural director," often found at turns and kinks, where it disrupts secondary structures like α-helices and β-sheets.[1] Furthermore, the tertiary amide bond preceding a proline residue (the Xaa-Pro bond) can adopt both cis and trans conformations with a relatively small energy difference, a phenomenon that is rare for other peptide bonds. This cis-trans isomerization is a key rate-limiting step in protein folding and a crucial element in molecular recognition events.

The field of peptidomimetics seeks to design and synthesize molecules that mimic the structure and function of natural peptides but possess improved pharmacological properties, such as enhanced stability, bioavailability, and receptor specificity.[2] Unnatural amino acids are a cornerstone of this endeavor, and due to its profound influence on peptide conformation, proline has become a prime target for modification. By creating unnatural proline analogs, researchers can gain precise control over peptide architecture, stability, and function, unlocking new avenues for drug discovery and development.[3]

This guide provides a comprehensive overview of unnatural proline analogs, detailing their design rationale, synthesis, incorporation into peptides, and their transformative impact on the field of peptidomimetics.

Part 1: The Core Rationale—Why Engineer Proline?

The strategic incorporation of unnatural proline analogs into a peptide sequence is driven by several key objectives, each aimed at overcoming the inherent limitations of natural peptides as therapeutic agents.

Mastering Conformational Control: The Cis-Trans Isomerism

The ability to favor either the cis or trans conformation of the Xaa-Pro bond is a powerful tool in peptidomimetic design. Many biologically active peptide conformations, particularly those involving β-turns, require a cis-proline.[4] Unnatural analogs can be designed to sterically or stereoelectronically enforce a specific isomeric state.

-

Steric Induction: Introducing bulky substituents at the C5 (δ-carbon) position of the proline ring creates steric hindrance that strongly favors the cis-amide bond.[4]

-

Stereoelectronic Effects: The placement of electron-withdrawing groups, such as fluorine, at the C4 (γ-carbon) position can influence the puckering of the pyrrolidine ring, which in turn modulates the cis/trans equilibrium.[5][6]

Stabilizing Defined Secondary Structures

Proline analogs are instrumental in stabilizing specific, biologically relevant secondary structures.

-

β-Turns: The type VI β-turn is characterized by a cis-proline at the i+2 position.[4] Analogs that pre-organize the peptide backbone into this conformation can lead to peptidomimetics with significantly enhanced receptor affinity and activity.[4]

-

Polyproline II (PPII) Helices: The PPII helix is a crucial recognition motif in numerous protein-protein interactions, including those involving SH3 and WW domains.[7][8] Certain proline analogs can stabilize this extended helical conformation, making them valuable for designing inhibitors of these interactions.[7][9]

Enhancing Metabolic Stability

A major drawback of peptide-based drugs is their rapid degradation by proteases. The unique, constrained structure of many proline analogs can sterically hinder the approach of proteolytic enzymes, significantly increasing the peptide's half-life in vivo.[10]

Introducing Novel Chemical Functionality

Unnatural proline analogs can serve as handles for introducing a vast array of chemical functionalities into a peptide.[5][11] These can be used for:

-

Bio-orthogonal Conjugation: Attaching molecules like fluorophores, imaging agents, or polyethylene glycol (PEG).[5][11]

-

Probing Molecular Interactions: Incorporating spectroscopic probes (e.g., ¹⁹F for NMR) to study peptide conformation and binding.[5][11]

-

Creating New Binding Epitopes: Introducing groups that can form new hydrogen bonds, salt bridges, or hydrophobic interactions with a biological target.

Part 2: A Taxonomy of Unnatural Proline Analogs

The diverse family of unnatural proline analogs can be broadly categorized based on the nature of the modification to the pyrrolidine ring.

| Analog Class | Sub-Class/Example | Primary Structural Impact | Key Applications |

| Ring-Substituted | 4-Fluoroproline (Flp) | Stereoelectronic effects; influences ring pucker and cis/trans ratio.[5][6] | Stabilizing collagen triple helices, modulating protein stability. |

| 4-Hydroxyproline (Hyp) | Hydrogen bonding potential; precursor for "Proline Editing".[2][5] | Collagen mimetics, on-resin functionalization. | |

| 5-Alkylproline | Steric hindrance; strongly promotes cis-amide bonds.[4] | Inducing β-turns, designing enzyme inhibitors. | |

| α-Methylproline (αMePro) | Increased steric bulk at Cα; restricts backbone (φ,ψ) angles.[12] | Stabilizing βI-turns, enhancing proteolytic resistance.[12] | |

| Ring-Modified | Azetidine-2-carboxylic acid (Aze) | Four-membered ring; alters bond angles, reduces rotational barrier.[3][6] | Probing conformational requirements, creating tighter turns. |

| Piperidine-2-carboxylic acid (Pip) | Six-membered ring; increased steric hindrance.[6] | Exploring larger conformational space. | |

| Thioproline (Thz) / Oxaproline (Oxp) | Heteroatom in ring; alters electronic properties and dipole moment.[4][6] | Promoting cis-amide bonds, creating novel turn structures. | |

| Azaproline (Azp) | Nitrogen at Cα; lone-pair repulsion strongly favors cis-amide bond.[4] | Potent inducer of β-turns.[4] | |

| Bicyclic/Constrained | trans-3,4-Methanoproline | Bridged ring; introduces pronounced, fixed conformational changes.[13] | Creating highly rigid scaffolds for drug design.[13] |

Part 3: Synthesis and Incorporation Strategies

The integration of unnatural proline analogs into peptides is primarily achieved through Solid-Phase Peptide Synthesis (SPPS), a cornerstone of modern peptide chemistry.[14] Two main strategies are employed: the direct incorporation of pre-synthesized analogs and the innovative on-resin modification technique known as "Proline Editing."

Standard SPPS Workflow using Fmoc/tBu Chemistry

The most common method for SPPS is the Fmoc/tBu strategy, which uses a base-labile Fmoc group for temporary N-terminal protection and acid-labile groups (like tert-butyl) for side-chain protection.[14] The process is cyclic, involving repeated steps of deprotection and coupling.

-

Resin Preparation: Swell the solid support (e.g., Rink Amide resin) in a suitable solvent like N,N-Dimethylformamide (DMF) for 20-30 minutes.[15]

-

Fmoc Deprotection: Remove the N-terminal Fmoc group by treating the resin with a solution of 20% piperidine in DMF for 2-5 minutes, followed by a second treatment for 15-20 minutes. This exposes a free amine for the next coupling step.[14]

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the Fmoc-adduct.

-

Amino Acid Coupling: Activate the carboxyl group of the incoming Fmoc-protected amino acid (including the pre-synthesized unnatural proline analog) using a coupling reagent (e.g., HATU). Add the activated amino acid to the resin and allow the reaction to proceed for 1-2 hours.

-

Expert Insight: Proline analogs, being secondary amines, can exhibit slower coupling kinetics. It is often necessary to "double couple" (repeat the coupling step) or use specialized coupling reagents to ensure the reaction goes to completion.[16] Monitoring the reaction with a test for secondary amines (e.g., the Chloranil test) is highly recommended.

-

-

Washing: Wash the resin with DMF and Dichloromethane (DCM) to remove excess reagents.

-

Cycle Repetition: Repeat steps 2-5 for each amino acid in the sequence.

-

Final Cleavage and Deprotection: Once the sequence is complete, treat the resin with a cleavage cocktail, typically containing a strong acid like Trifluoroacetic acid (TFA) along with scavengers (e.g., water, triisopropylsilane) to simultaneously cleave the peptide from the resin and remove all side-chain protecting groups.[14]

Figure 1: General workflow for the Solid-Phase Peptide Synthesis (SPPS) cycle.

Proline Editing: On-Resin Synthesis of Diverse Analogs

"Proline editing" is a powerful and efficient strategy that avoids the often lengthy solution-phase synthesis of individual proline analogs.[5][11] The core concept is to incorporate a versatile precursor, typically Fmoc-4R-Hydroxyproline (Fmoc-Hyp-OH), into the peptide sequence during standard SPPS and then chemically modify the hydroxyl group on the solid support after the full peptide has been assembled.[5][17]

This approach allows for the generation of a large library of diverse 4-substituted proline analogs from a single peptide precursor, making it ideal for structure-activity relationship (SAR) studies.[11]

This protocol describes the conversion of a resin-bound peptide containing 4R-Hyp to its 4S-azido counterpart, a versatile intermediate.

-

Peptide Synthesis: Synthesize the desired peptide sequence on a solid support using standard Fmoc-SPPS, incorporating Fmoc-4R-Hyp-OH at the desired position. Complete the synthesis of the full-length peptide, leaving the N-terminus Fmoc-protected.

-

Hydroxyl Deprotection (if protected): If the Hyp hydroxyl was protected during synthesis (e.g., with a trityl group), selectively remove the protecting group. A common method is treatment with 2% Trifluoroacetic acid (TFA) in DCM.[5]

-

Resin Preparation: Swell the peptide-resin in anhydrous Tetrahydrofuran (THF).

-

Mitsunobu Reaction: To the resin suspension, add triphenylphosphine (PPh₃) and an azide source (e.g., diphenylphosphoryl azide, DPPA). Cool the mixture to 0°C.

-

Initiation: Slowly add Diisopropyl azodicarboxylate (DIAD) to initiate the reaction. The reaction proceeds via an Sₙ2 mechanism, inverting the stereochemistry at the C4 position from R to S. Allow the reaction to stir for several hours at room temperature.

-

Washing: Thoroughly wash the resin with THF, DCM, and DMF to remove all Mitsunobu reagents and byproducts.

-

Final Steps: The resulting peptide now contains a 4S-azidoproline residue. This azide can be used for "click" chemistry reactions or reduced to an amine for further functionalization. Proceed with final N-terminal Fmoc deprotection and cleavage from the resin as per the standard SPPS protocol.

Figure 2: Simplified workflow for the "Proline Editing" strategy.

Conclusion and Future Outlook

Unnatural proline analogs are more than mere building blocks; they are sophisticated tools that grant medicinal chemists and peptide scientists an unprecedented level of control over molecular architecture. By rationally designing and incorporating these analogs, it is possible to create peptidomimetics with fine-tuned conformations, enhanced metabolic stability, and novel functionalities.[8] Techniques like "Proline Editing" have democratized access to these powerful modifications, enabling the rapid exploration of chemical space and accelerating the discovery of new therapeutic leads.[5]

The future of this field lies in the development of even more sophisticated analogs that can respond to their environment, act as molecular switches, or catalyze reactions. As our understanding of the relationship between peptide structure and biological function deepens, the strategic use of unnatural proline analogs will continue to be a driving force in the evolution of peptide-based drugs and biomaterials.

References

- Diastereoselective Synthesis of Highly Functionalized Proline Derivatives. (2022). MDPI.

- Stereo-random synthesis of highly functionalized proline analogues by azomethine cycloaddition. (2000). PubMed.

- Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. (2013). Journal of the American Chemical Society.

- Proline Derivatives and Analogs. Sigma-Aldrich.

- Application Notes and Protocols for N-Boc-D-proline in Solid-Phase Peptide Synthesis (SPPS). (n.d.). Benchchem.

- Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of. (n.d.). SciSpace.

- Proline editing: a general and practical approach to the synthesis of functionally and structurally diverse peptides. Analysis of steric versus stereoelectronic effects of 4-substituted prolines on conformation within peptides. (2013). PubMed.

- Conformational Preferences of α-Substituted Proline Analogues. (n.d.). PMC - NIH.

- Regio- and Stereospecific Synthesis of C-3 Functionalized Proline Derivatives by Palladium Catalyzed Directed C(sp3)–H Arylation. (2021). Organic Letters - ACS Publications.

- Impact of cis-proline analogs on peptide conformation. (2006). PubMed - NIH.

- Synthesis of Peptides Containing Proline Analogues. (n.d.). Thieme Connect.

- Properties, metabolisms, and applications of L-proline analogues. (2025). ResearchGate.

- Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review. (2024). ResearchGate.

- Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. (2023). PMC.

- Small molecule mimics of trans-proline: synthesis and applications. (2014). ePrints Soton.

- Structural Aspects of Proline Methanologues in Drug Design, Optimization, and Development. (2026). The Journal of Organic Chemistry - ACS Publications.

- Peptidomimetics for Bridging Structure and Function: Pseudo-Prolines (ΨPro) in Peptide Synthesis, Molecular Recognition. (n.d.). Semantic Scholar.

- Proline-Modified (RW)n Peptides: Enhancing the Antimicrobial Efficacy and Selectivity against Multidrug-Resistant Pathogens. (2025). ACS Omega - ACS Publications.

- 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. (2013). MDPI.

- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). Luxembourg Bio Technologies.

- Solid-Phase Peptide Synthesis Methods: Complete Guide. (2025). Biovera Research.

- Methods and protocols of modern solid phase peptide synthesis. (n.d.). ResearchGate.

- Structural mimetics of proline-rich peptides and use of same. (n.d.). Google Patents.

- Proline Derivatives and Analogs. (n.d.). Merck.

- Slow peptide bond formation by proline and other N-alkylamino acids in translation. (2009). PNAS.

- Designing New Chimeric Proline-Rich Antimicrobial Peptides to Enhance Efficacy Toward the ESKAPE+E: Beyond Sequence Extension. (2025). MDPI.

Sources

- 1. merckmillipore.com [merckmillipore.com]

- 2. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Impact of cis-proline analogs on peptide conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. researchgate.net [researchgate.net]

- 8. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers [mdpi.com]

- 9. Small molecule mimics of trans-proline: synthesis and applications - ePrints Soton [eprints.soton.ac.uk]

- 10. pnas.org [pnas.org]

- 11. Proline editing: a general and practical approach to the synthesis of functionally and structurally diverse peptides. Analysis of steric versus stereoelectronic effects of 4-substituted prolines on conformation within peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Conformational Preferences of α-Substituted Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. biovera.com.au [biovera.com.au]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. scispace.com [scispace.com]

An In-depth Technical Guide to the Conformational Restriction of (2S,4S)-4-benzylproline

Abstract

In the landscape of modern drug discovery and peptide science, the use of conformationally constrained amino acids is a cornerstone of rational design. By reducing the entropic penalty of binding and pre-organizing a molecule into a bioactive conformation, these scaffolds offer a powerful tool for enhancing potency, selectivity, and metabolic stability. Among these, proline and its derivatives are of paramount importance due to the unique constraints imposed by their pyrrolidine ring. This technical guide provides an in-depth analysis of (2S,4S)-4-benzylproline, a non-natural proline analogue whose conformational preferences are dictated by steric, rather than electronic, effects. We will explore the fundamental principles of proline ring pucker, the stereospecific synthesis of the (2S,4S) isomer, detailed protocols for its characterization, and its application in the development of novel therapeutics.

Introduction: The Principle of Conformational Restriction

The biological activity of a peptide or small molecule is intrinsically linked to its three-dimensional structure. In solution, flexible molecules exist as an ensemble of conformations, only a fraction of which may be competent to bind to a biological target. This conformational flexibility carries an entropic cost upon binding, as the molecule must adopt a single, ordered state. The strategic incorporation of rigid structural elements, such as substituted proline residues, can "lock" the molecule into a desired conformation, thereby reducing this entropic penalty and enhancing binding affinity.

Proline's unique cyclic side chain already restricts the main chain dihedral angle φ to approximately -65°, but the pyrrolidine ring itself is not planar and exists in two primary puckered conformations: Cγ-exo (up) and Cγ-endo (down).[1] The equilibrium between these puckers, along with the cis/trans isomerization of the preceding peptide bond, profoundly influences the local secondary structure of a peptide.[2] By introducing substituents at the C4 position, we can strategically bias this equilibrium to favor a specific conformation, effectively engineering the peptide's shape.

The (2S,4S)-4-benzylproline Scaffold: A Steric Approach to Conformational Control

(2S,4S)-4-benzylproline, also known as (4S)-4-benzyl-L-proline, is a proline derivative where a benzyl group is attached to the C4 carbon with cis stereochemistry relative to the C2 carboxylic acid.

| Property | Value |

| Chemical Name | (2S,4S)-4-Benzylpyrrolidine-2-carboxylic acid |

| CAS Number | 82087-73-8 |

| Molecular Formula | C12H15NO2 |

| Molecular Weight | 205.25 g/mol [3] |

Unlike well-studied derivatives such as 4-fluoroproline or 4-hydroxyproline, where electron-withdrawing substituents dictate the ring pucker through stereoelectronic (gauche) effects, the benzyl group is sterically bulky and not strongly electron-withdrawing.[1] This distinction is critical:

-

Stereoelectronic Effects (e.g., 4S-Fluoroproline): An electronegative substituent at the 4S position preferentially adopts a pseudo-axial orientation to maximize hyperconjugative interactions (a gauche effect), which strongly favors an endo ring pucker.[2][4]

-

Steric Effects (e.g., 4S-Benzylproline): A bulky, non-electron-withdrawing substituent at the 4S position will preferentially adopt a pseudo-equatorial orientation to minimize steric strain. This steric preference forces the pyrrolidine ring into an exo pucker.[1][5]

This predictable, sterically-driven control over the ring pucker makes (2S,4S)-4-benzylproline a valuable tool for molecular design.

Conformational Landscape of (2S,4S)-4-benzylproline

The incorporation of (2S,4S)-4-benzylproline into a peptide chain has two primary conformational consequences:

-

Pyrrolidine Ring Pucker: As established, the bulky benzyl group at the 4S position sterically favors a pseudo-equatorial position, leading to a strong preference for the Cγ-exo (up) pucker.[1]

-

Amide Bond Isomerization: There is a strong correlation between ring pucker and the geometry of the preceding (Xaa-Pro) peptide bond. The Cγ-exo pucker preferentially stabilizes the trans amide bond, in part by enabling a favorable n→π* interaction between the carbonyl oxygen of the preceding residue (i) and the carbonyl carbon of the proline (i+1).[1][2] Conversely, an endo pucker is more compatible with a cis amide bond.[2]

Therefore, incorporating (2S,4S)-4-benzylproline is predicted to stabilize a local peptide conformation characterized by a Cγ-exo ring pucker and a trans Xaa-Pro peptide bond. This combination is conducive to the formation of compact secondary structures like the polyproline II (PPII) helix.[1]

Synthesis of (2S,4S)-4-benzylproline

While several synthetic routes to 4-substituted prolines exist, a common and reliable strategy involves the stereospecific modification of a readily available chiral precursor, such as (2S,4R)-4-hydroxyproline (Hyp). The following section outlines a conceptual multi-step synthesis based on established chemical transformations.[6][7]

Conceptual Synthetic Workflow

The key to accessing the (2S,4S) stereochemistry from the (2S,4R) starting material is a double inversion (retention) or a single inversion from a (2S,4S) precursor. A common method involves activating the hydroxyl group and displacing it with a benzyl nucleophile, often via an organocuprate reagent, which may proceed with inversion. An alternative involves oxidation to a ketone followed by stereoselective reduction or alkylation.

Here, we present a workflow involving the oxidation of the 4-hydroxyl group to a ketone, followed by a Wittig olefination and subsequent stereoselective hydrogenation.

Detailed Experimental Protocol (Conceptual)

This protocol is a representative example based on analogous syntheses and requires optimization.

Step 1: N-Protection of (2S,4R)-4-hydroxyproline

-

Dissolve (2S,4R)-4-hydroxyproline (1.0 eq) in a 1:1 mixture of THF and water.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium bicarbonate (2.2 eq) followed by the slow addition of Di-tert-butyl dicarbonate (Boc-anhydride, 1.1 eq).[8]

-

Allow the reaction to warm to room temperature and stir for 18-24 hours.

-

Perform an aqueous workup, extracting the product with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield N-Boc-(2S,4R)-4-hydroxyproline.

Step 2: Oxidation to Ketone

-

Dissolve the N-protected hydroxyproline (1.0 eq) in ethyl acetate.

-

Add TEMPO (0.1 eq) and trichloroisocyanuric acid (TCICA, 1.0 eq).[7]

-

Stir the reaction at room temperature, monitoring by TLC until the starting material is consumed.

-

Quench the reaction, perform an aqueous workup, and purify by flash column chromatography to yield N-Boc-4-keto-proline.

Step 3: Wittig Olefination

-

Prepare the Wittig reagent by treating benzyltriphenylphosphonium bromide (1.2 eq) with a strong base like n-butyllithium or sodium hydride in anhydrous THF at 0 °C.

-

Add a solution of N-Boc-4-keto-proline (1.0 eq) in THF to the ylide solution.

-

Allow the reaction to stir at room temperature overnight.

-

Quench the reaction with saturated aqueous ammonium chloride and perform an aqueous workup. Purify by flash chromatography to yield N-Boc-4-benzylidene-proline.

Step 4: Stereoselective Hydrogenation

-

Dissolve the N-Boc-4-benzylidene-proline (1.0 eq) in methanol or ethanol.

-

Add Palladium on carbon (10% Pd/C, 10 mol%).

-

Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until TLC indicates complete consumption of the starting material. The hydrogenation is expected to proceed from the less sterically hindered face, yielding the desired cis-(4S) product.[7]

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.

Step 5: Deprotection

-

Dissolve the N-Boc-(2S,4S)-4-benzylproline in a solution of 4M HCl in dioxane.[9]

-

Stir at room temperature for 4-6 hours.

-

Concentrate the solution under reduced pressure. The resulting solid can be triturated with diethyl ether to yield (2S,4S)-4-benzylproline hydrochloride as a solid.

Characterization and Conformational Analysis

Confirming the structure and conformational preferences of (2S,4S)-4-benzylproline within a peptide requires a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for studying peptide conformation in solution.

Protocol for NMR Analysis:

-

Sample Preparation: Dissolve the peptide containing (2S,4S)-4-benzylproline in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture for biological studies) to a concentration of 1-5 mM.

-

1D ¹H NMR: Acquire a standard 1D proton spectrum to assess sample purity and observe the chemical shifts. The presence of two distinct sets of peaks for residues near the proline often indicates slow cis/trans isomerization on the NMR timescale.[4]

-

2D TOCSY (Total Correlation Spectroscopy): This experiment identifies all protons within a single amino acid's spin system. This is crucial for the unambiguous assignment of all proton resonances (Hα, Hβ, Hγ, Hδ) for the proline residue.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space (< 5 Å). Key NOE cross-peaks for conformational analysis include:

-

Hα(i) - Hδ(i+1): A strong cross-peak is indicative of a trans Xaa-Pro bond.

-

Hα(i) - Hα(i+1): A strong cross-peak is indicative of a cis Xaa-Pro bond.

-

-

Coupling Constant (³J) Analysis: The ³J(Hα-Hβ) coupling constants, measured from a high-resolution 1D or 2D spectrum, can provide information about the ring pucker.

| Typical NMR Observables for Conformational Analysis |

| Trans Xaa-Pro Bond: Strong NOE between Hα of the preceding residue and Hδ of the benzylproline. |

| Cis Xaa-Pro Bond: Strong NOE between Hα of the preceding residue and Hα of the benzylproline. |

| Ring Pucker: Analysis of ³J(Hα-Hβ) coupling constants and NOEs between ring protons can help define the endo/exo equilibrium. |

X-ray Crystallography

X-ray crystallography provides an unambiguous, high-resolution snapshot of the peptide's conformation in the solid state.

Protocol for Peptide Crystallography:

-

Peptide Synthesis and Purification: Synthesize the peptide incorporating (2S,4S)-4-benzylproline using standard solid-phase peptide synthesis (SPPS) and purify to >98% by HPLC.[10]

-

Crystallization Screening: Use commercially available or in-house screens to test a wide range of crystallization conditions (precipitants, buffers, pH, additives) via sitting-drop or hanging-drop vapor diffusion methods.

-

Crystal Harvesting and Data Collection: Once suitable crystals are grown, they are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are then collected at a synchrotron source.

-

Structure Solution and Refinement: The diffraction data are processed to generate an electron density map, from which an atomic model of the peptide is built and refined.[11] This model will provide precise bond lengths, bond angles, and the crucial dihedral angles (φ, ψ, ω, χ) that define the conformation.

Applications in Drug Development

The ability of (2S,4S)-4-benzylproline to induce a specific, sterically-driven conformation makes it a valuable scaffold in medicinal chemistry. By replacing a native proline or other amino acid with this analogue, researchers can rigidify a peptide or small molecule, potentially enhancing its affinity and selectivity for a target.

Case Study: Inhibitors of the ASCT2 Glutamine Transporter

The Alanine, Serine, Cysteine Transporter 2 (ASCT2) is a key transporter of glutamine and is overexpressed in many cancers, making it an attractive therapeutic target. Research into inhibitors of ASCT2 has utilized the benzylproline scaffold to probe the transporter's binding site.

In a structure-activity relationship (SAR) study, various substituted benzylproline derivatives were synthesized and tested for their ability to inhibit ASCT2. It was found that increasing the hydrophobicity of the benzyl group, for instance by adding a second phenyl ring (biphenylmethyl), significantly increased the inhibitor's apparent affinity. This work highlights how the rigid proline core serves to optimally position the benzyl side chain for interactions within the transporter's binding pocket. The steric bulk of the benzyl group is a key determinant of potency, demonstrating the utility of this scaffold in drug design.

Conclusion

(2S,4S)-4-benzylproline stands as an exemplary tool for conformational restriction in peptide and drug design. Unlike its electronically-governed counterparts, its conformational preferences are dictated by the steric demands of the 4S-benzyl group, which reliably induces a Cγ-exo ring pucker and stabilizes the preceding trans-amide bond. This guide has provided a comprehensive overview of its structural principles, a roadmap for its synthesis and characterization, and a glimpse into its application. For researchers aiming to rigidify flexible molecules, stabilize specific secondary structures, or probe the steric requirements of a binding pocket, (2S,4S)-4-benzylproline offers a robust and predictable chemical tool.

References

-

Pellicciari, R., et al. (2007). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society. Available at: [Link]

-

Lubell, W. D., et al. (2009). Ring Pucker Control in β-Prolines. ResearchGate. Available at: [Link]

-

Zondlo, N. J., et al. (2015). (2S,4R)- and (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids for Sensitive Application in 19F NMR. The Journal of Organic Chemistry. Available at: [Link]

-

Zondlo, N. J., et al. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society. Available at: [Link]

-

Zondlo, N. J., et al. (2019). The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker. Chemistry – A European Journal. Available at: [Link]

-

Rubini, M., et al. (2022). A convenient synthetic route to (2S, 4S)-methylproline and its exploration for protein engineering of thioredoxin. Royal Society of Chemistry. Available at: [Link]

-

Reddy, D. S., et al. (2015). A short diastereoselective synthesis of cis-(2S,4S) and cis-(2R,4R)-4-hydroxyprolines. Tetrahedron Letters. Available at: [Link]

- Google Patents. (2015). Synthesis method of (2S,4S)-4-thiophenyl-L-proline hydrochloride. Google Patents.

- Houben-Weyl. (2003). Methods of Organic Chemistry, Vol. E 22a, Synthesis of Peptides and Peptidomimetics. Georg Thieme Verlag.

-

Lubell, W. D. (2008). Ring Pucker Control in β-Prolines. Poster Presentation. Available at: [Link]

-

MDPI. (2025). Synthesis of Two Amphiphilic Organocatalysts Derived from L-Proline. MDPI. Available at: [Link]

-

Rubini, M., et al. (2022). A convenient synthetic route to (2S,4S)-methylproline and its exploration for protein engineering of thioredoxin. Organic & Biomolecular Chemistry. Available at: [Link]

-

Raines, R. T. (2016). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Accounts of Chemical Research. Available at: [Link]

-

Zondlo, N. J. (2012). (2S,4R)-4-Hydroxyproline(4-nitrobenzoate): Strong Induction of Stereoelectronic Effects via a Readily Synthesized Proline Derivative. Organic Letters. Available at: [Link]

-

Balaram, P. (2008). Designed Peptides with Homochiral and Heterochiral Diproline Templates as Conformational Constraints. Accounts of Chemical Research. Available at: [Link]

-

Organic Chemistry Portal. (2007). Proline Derivatives in Organic Synthesis. Organic Chemistry Portal. Available at: [Link]

-

Karle, I. L. (1999). Conformational characteristics of peptides and unanticipated results from crystal structure analyses. Biopolymers. Available at: [Link]

-

ChemRxiv. (2025). Stereoselective Preparation of (4S)-1-Methyl-4-Propyl-L-Proline Commencing from (cis)-4-Hydroxy-L-Proline. ChemRxiv. Available at: [Link]

-

Valence Labs. (2025). L-Proline Benzyl Ester Hydrochloride | 16652-71-4. Valence Labs. Available at: [Link]

-

Feig, M. (2021). An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics. Frontiers in Molecular Biosciences. Available at: [Link]

-

Marsh, R. E., et al. (1977). Peptide conformations. Crystal structures of tert-butyloxycarbonylglycyl-L-proline and its benzyl ester. Journal of the American Chemical Society. Available at: [Link]

-

ResearchGate. (n.d.). Structure of compound 4s determined by X-ray crystallography. ResearchGate. Available at: [Link]

-

Macchiarulo, A., & Pellicciari, R. (2007). Squaryl molecular metaphors - application to rational drug design and imaging agents. Journal of Molecular Graphics and Modelling. Available at: [Link]

-

Yathirajan, H. S., et al. (2016). Crystal structure of 2-benzoylamino-N′-(4-hydroxybenzylidene)-3-(thiophen-2-yl)prop-2-enohydrazide. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

-

Jayaprakash, V., et al. (2014). X-ray crystal structure of N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

-

ChemRxiv. (2023). EFFICIENT MULTIGRAM SYNTHESIS OF 3,3-SPIRO-α-PROLINE CONTAINING CHIMERAS. ChemRxiv. Available at: [Link]

-

ResearchGate. (n.d.). X‐ray single crystal structure of 4. Each of the N‐benzyl groups is... ResearchGate. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS 82087-73-8 | (4S)-4-Benzyl-L-proline - Synblock [synblock.com]

- 4. The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. CN104844495A - Synthesis method of (2S,4S)-4-thiophenyl-L-proline hydrochloride - Google Patents [patents.google.com]

- 9. (2S,4R)- and (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids for Sensitive Application in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemimpex.com [chemimpex.com]

- 11. Conformational characteristics of peptides and unanticipated results from crystal structure analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

Beyond the Canonical 20: A Technical Guide to Hydrophobic Non-Proteinogenic Amino Acids in Modern Drug Discovery

Abstract

The therapeutic landscape is undergoing a paradigm shift, moving beyond the limitations of traditional small molecules and biologics. At the forefront of this evolution are peptides, yet their inherent liabilities, such as poor metabolic stability and low bioavailability, have historically hindered their clinical translation. The strategic incorporation of non-proteinogenic amino acids (NPAAs), particularly those with hydrophobic side chains, has emerged as a transformative approach to surmount these challenges. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the core principles, synthesis, and application of hydrophobic NPAAs. We will delve into the causal relationships between the unique structural features of these synthetic building blocks and their profound impact on the pharmacokinetic and pharmacodynamic properties of peptide-based therapeutics. This guide will further provide field-proven insights into the practical aspects of their incorporation and characterization, empowering researchers to rationally design and develop next-generation peptide drugs with enhanced efficacy and drug-like properties.

The Rationale for Expanding the Amino Acid Alphabet: The Hydrophobic Advantage

The 20 canonical amino acids, dictated by the genetic code, offer a remarkable yet finite chemical diversity for protein and peptide structure. Non-proteinogenic amino acids, which are not naturally encoded in an organism's genome, represent a vast and largely untapped chemical space for molecular design.[1][2] Hydrophobic NPAAs, in particular, offer a powerful toolkit for medicinal chemists to fine-tune the biophysical properties of peptides.[3][4]

The introduction of novel hydrophobic moieties can significantly enhance a peptide's metabolic stability by shielding it from proteolytic degradation.[1][][6] Many proteases exhibit specificity for the side chains of natural amino acids; the introduction of an unnatural, bulky hydrophobic group can sterically hinder enzyme recognition and cleavage.[7] Furthermore, increased hydrophobicity can lead to improved plasma protein binding, which in turn can extend the in-vivo half-life of a peptide therapeutic by reducing renal clearance.[1][8] This strategy mimics the natural mechanism of long-acting hormones that bind to serum albumin.[]

From a pharmacodynamic perspective, hydrophobic NPAAs can modulate the binding affinity and selectivity of a peptide for its target. The unique side-chain architectures of these amino acids can facilitate novel and enhanced interactions within the binding pocket of a receptor or enzyme, leading to increased potency. In the context of antimicrobial peptides (AMPs), the incorporation of hydrophobic NPAAs has been shown to enhance their membrane-disrupting activity and overall efficacy against resistant bacterial strains.[3][9][10]

A Survey of Key Hydrophobic Non-Proteinogenic Amino Acids

The diversity of synthetic hydrophobic NPAAs is vast. Below is a table summarizing some commonly employed examples, highlighting their structural features and the rationale for their use.

| Non-Proteinogenic Amino Acid | Abbreviation | Structure | Key Features and Rationale for Use |

| Aminoisobutyric Acid | Aib | CH3-C(NH2)(COOH)-CH3 | Promotes helical secondary structures, enhances proteolytic stability due to the gem-dimethyl group.[1] |

| Norleucine | Nle | CH3(CH2)3CH(NH2)COOH | Isosteric replacement for methionine, avoiding oxidation issues. Increases hydrophobicity.[3][11][12] |

| Norvaline | Nva | CH3(CH2)2CH(NH2)COOH | Isomer of valine, offers a linear and more flexible hydrophobic side chain.[3] |

| Cyclohexylalanine | Cha | C6H11CH2CH(NH2)COOH | Bulky, alicyclic side chain that significantly increases hydrophobicity and can enhance binding affinity through van der Waals interactions.[3] |

| β-Alanine | β-Ala | H2NCH2CH2COOH | Not α-amino acid, introduces flexibility into the peptide backbone and can act as a spacer. |

| tert-Leucine | Tle | (CH3)3CCH(NH2)COOH | Extremely bulky and sterically hindering, provides significant proteolytic resistance. |

| Diphenylalanine | Dip | (C6H5)2CHCH(NH2)COOH | Highly aromatic and hydrophobic, can participate in π-π stacking interactions. |

Synthesis and Incorporation: A Practical Guide

The successful integration of hydrophobic NPAAs into a peptide sequence hinges on robust synthetic methodologies. While both chemical and biological approaches exist for the synthesis of the amino acid monomers, solid-phase peptide synthesis (SPPS) remains the cornerstone for their incorporation into peptides.[13][14]

Synthesis of Hydrophobic NPAA Monomers

The synthesis of the NPAA building blocks themselves can be a significant undertaking. Common strategies include:

-

Chemical Synthesis: This offers the greatest flexibility in designing novel side chains. Methods often involve the modification of proteinogenic amino acid derivatives or de novo synthesis.[15][16] Recent advances in C-H functionalization are enabling more direct and efficient routes to diverse NPAAs.[15]

-

Chemoenzymatic Synthesis: This approach combines the selectivity of enzymes with the versatility of chemical reactions to produce enantiomerically pure NPAAs.[17] For instance, aminotransferases can be used to install the amino group onto a keto-acid precursor.[17]

-

Biosynthesis: Engineered microorganisms can be programmed to produce specific NPAAs, offering a more sustainable and potentially scalable route for certain building blocks.[18][19]

Solid-Phase Peptide Synthesis (SPPS) Workflow

The incorporation of hydrophobic NPAAs into a peptide chain via SPPS follows the same fundamental principles as with proteinogenic amino acids, but with some key considerations. The most common strategy is the Fmoc/tBu approach.[20]

Diagram: Standard Fmoc/tBu Solid-Phase Peptide Synthesis Cycle

Caption: A simplified workflow of the Fmoc/tBu solid-phase peptide synthesis cycle.

Detailed Experimental Protocol: Manual Fmoc-SPPS of a Peptide Containing Cyclohexylalanine (Cha)

-

Resin Swelling: Swell 100 mg of Rink Amide resin in dimethylformamide (DMF) for 30 minutes in a fritted syringe.

-

Fmoc Deprotection: Drain the DMF and add 2 mL of 20% piperidine in DMF. Agitate for 5 minutes. Drain and repeat for another 15 minutes. Wash the resin thoroughly with DMF (5 x 2 mL).

-

Amino Acid Coupling:

-

In a separate vial, dissolve 3 equivalents of Fmoc-Cha-OH and 2.9 equivalents of HBTU in 1 mL of DMF.

-

Add 6 equivalents of N,N-diisopropylethylamine (DIEA) to the amino acid solution and vortex for 1 minute to activate.

-

Add the activated amino acid solution to the resin. Agitate for 2 hours at room temperature.

-

Causality: The use of a coupling reagent like HBTU is crucial for the efficient formation of the amide bond between the free amine on the resin and the carboxyl group of the incoming amino acid. DIEA acts as a base to neutralize the reaction.

-

-

Washing: Drain the coupling solution and wash the resin with DMF (3 x 2 mL), dichloromethane (DCM) (3 x 2 mL), and DMF (3 x 2 mL).

-

Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

-

Self-Validation: The Kaiser test is a critical in-process control that validates the successful completion of each coupling step before proceeding to the next, preventing the accumulation of deletion sequences.

-

-

Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final coupling, perform a final Fmoc deprotection (Step 2).

-

Cleavage and Side-Chain Deprotection:

-

Wash the resin with DCM and dry under a stream of nitrogen.

-

Add 2 mL of a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane). Agitate for 2-3 hours.

-

Causality: TFA cleaves the peptide from the resin and removes the acid-labile side-chain protecting groups. The scavengers (water and triisopropylsilane) are essential to prevent side reactions with reactive cationic species generated during cleavage.

-

-

Peptide Precipitation and Purification:

-

Filter the cleavage solution into a cold diethyl ether solution to precipitate the crude peptide.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the peptide by mass spectrometry.

-

The Imperative of Orthogonal Protection

For the synthesis of more complex peptides containing multiple reactive side chains, an orthogonal protection strategy is paramount.[20][21] This involves the use of protecting groups that can be removed under different chemical conditions, allowing for the selective modification of specific amino acid side chains while the peptide remains attached to the solid support.[21]

Diagram: Orthogonal Protection Strategy Logic